molecular formula C4H7ClN2O B15132851 4-Chloro-1,3-diazinan-2-one

4-Chloro-1,3-diazinan-2-one

Cat. No.: B15132851
M. Wt: 134.56 g/mol
InChI Key: HVZXXKGZXFBKRC-UHFFFAOYSA-N
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Description

4-Chloro-1,3-diazinan-2-one is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms and one chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-diazinan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diaminopropane with phosgene in the presence of a base to form the desired diazinanone ring structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinanones.

Scientific Research Applications

4-Chloro-1,3-diazinan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: Another six-membered ring with two nitrogen atoms, but without the chlorine atom.

    Pyrimidine: Similar structure but with different substitution patterns.

    Pyrazine: Contains nitrogen atoms at different positions in the ring.

Uniqueness

4-Chloro-1,3-diazinan-2-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in applications where specific reactivity or biological effects are desired.

Properties

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

IUPAC Name

4-chloro-1,3-diazinan-2-one

InChI

InChI=1S/C4H7ClN2O/c5-3-1-2-6-4(8)7-3/h3H,1-2H2,(H2,6,7,8)

InChI Key

HVZXXKGZXFBKRC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)NC1Cl

Origin of Product

United States

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